molecular formula C12H16ClNO4 B8030881 1-Chloro-5-nitro-2,3-bis(propan-2-yloxy)benzene

1-Chloro-5-nitro-2,3-bis(propan-2-yloxy)benzene

Cat. No.: B8030881
M. Wt: 273.71 g/mol
InChI Key: HABRGWAAVWPERP-UHFFFAOYSA-N
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Description

1-Chloro-5-nitro-2,3-bis(propan-2-yloxy)benzene is an organic compound with the molecular formula C12H16ClNO5. This compound is characterized by the presence of a chloro group, a nitro group, and two isopropoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-5-nitro-2,3-bis(propan-2-yloxy)benzene typically involves multiple steps:

    Starting Material: The synthesis begins with 2,3-dihydroxybenzene.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected by converting them into isopropoxy groups using isopropyl bromide in the presence of a base such as potassium carbonate.

    Nitration: The protected benzene ring undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-5-nitro-2,3-bis(propan-2-yloxy)benzene undergoes various chemical reactions:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Oxidation Reactions: The isopropoxy groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-5-nitro-2,3-bis(propan-2-yloxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-5-nitro-2,3-bis(propan-2-yloxy)benzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity.

Comparison with Similar Compounds

1-Chloro-5-nitro-2,3-bis(propan-2-yloxy)benzene can be compared with similar compounds such as:

    1-Chloro-2-nitrobenzene: Lacks the isopropoxy groups, making it less sterically hindered.

    1-Chloro-4-nitrobenzene: Has the nitro group in a different position, affecting its reactivity.

    2,3-Dichloro-5-nitrobenzene: Contains an additional chloro group, increasing its electrophilicity.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.

Properties

IUPAC Name

1-chloro-5-nitro-2,3-di(propan-2-yloxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4/c1-7(2)17-11-6-9(14(15)16)5-10(13)12(11)18-8(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABRGWAAVWPERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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